
J-104129: A Technical Guide to its Discovery and
Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: J-104129

Cat. No.: B15574322 Get Quote

This document provides a detailed overview of the discovery, synthesis, and pharmacological

characterization of J-104129, a potent and selective M3 muscarinic receptor antagonist. It is

intended for researchers, scientists, and professionals in the field of drug development.

Introduction
J-104129 is a selective antagonist of the M3 muscarinic acetylcholine receptor, a key target in

the regulation of smooth muscle contraction. Its high affinity and selectivity for the M3 receptor

subtype over the M2 subtype make it a promising candidate for the treatment of obstructive

airway diseases, such as asthma and chronic obstructive pulmonary disease (COPD). This

guide will delve into the discovery process, the stereoselective synthetic route, and the key

pharmacological data that define the profile of J-104129.

Discovery
The discovery of J-104129 originated from a focused lead optimization program centered on a

series of 4-acetamidopiperidine derivatives.[1] The initial lead compounds exhibited modest

selectivity for the M3 receptor over the M2 receptor. Through systematic chemical

modifications, researchers identified key structural features that significantly enhanced this

selectivity.

The critical breakthrough came with the synthesis of (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-

4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide, the enantiomer that was designated as J-
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104129.[1] This compound demonstrated a remarkable 120-fold selectivity for the human M3

receptor over the M2 receptor.[1]

Discovery Workflow
The discovery process followed a classical medicinal chemistry workflow, beginning with a lead

compound and progressing through iterative cycles of synthesis and biological testing to

identify a candidate with an optimized pharmacological profile.
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A simplified workflow for the discovery of J-104129.
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Quantitative Pharmacological Data
The pharmacological profile of J-104129 is characterized by its high affinity and selectivity for

the M3 muscarinic receptor. The following tables summarize the key quantitative data obtained

from various in vitro and in vivo studies.

Table 1: Receptor Binding Affinity of J-104129
Receptor Subtype Ki (nM) Source

Human M1 19 [2]

Human M2 490 [2]

Human M3 4.2 [2]

Table 2: Functional Antagonist Activity of J-104129
Assay Agonist KB (nM) Source

Isolated Rat Trachea

(M3)
Acetylcholine 3.3 [2]

Isolated Rat Right

Atria (M2)
Acetylcholine 170 [2]

Table 3: In Vivo Efficacy of J-104129
Animal Model Endpoint ED50 (mg/kg, oral) Source

Anesthetized Rats

Inhibition of ACh-

induced

bronchoconstriction

0.58 [1]

Stereoselective Synthesis
A key aspect of the development of J-104129 was the establishment of a diastereoselective

synthetic route to obtain the desired (R)-enantiomer in high purity.[3] The synthesis hinges on a

Michael addition of an enolate generated from a cis-chiral dioxolane to cyclopentenone.[3]
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Synthetic Scheme Overview
The following diagram outlines the key steps in the diastereoselective synthesis of the

carboxylic acid precursor to J-104129.
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Key steps in the diastereoselective synthesis of the J-104129 precursor.

Experimental Protocols
While the complete, detailed experimental procedures are proprietary, this section outlines the

general methodologies employed for the key assays based on standard practices in the field.

Receptor Binding Assay (Filtration Method)
This protocol describes a competitive radioligand binding assay to determine the affinity of J-
104129 for muscarinic receptor subtypes.

Materials:

Cell membranes expressing human M1, M2, or M3 receptors.

Radioligand (e.g., [3H]-N-methylscopolamine).

J-104129 (unlabeled competitor).

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

Glass fiber filters.

Scintillation cocktail.

Procedure:

Incubate cell membranes with a fixed concentration of radioligand and varying

concentrations of J-104129 in the assay buffer.

Allow the binding to reach equilibrium.

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free

radioligand.

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
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Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity

using a scintillation counter.

The concentration of J-104129 that inhibits 50% of the specific binding of the radioligand

(IC50) is determined.

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Isolated Tissue Functional Assay (Organ Bath)
This protocol outlines a method to assess the functional antagonist activity of J-104129 on

smooth muscle contraction.

Materials:

Rat trachea.

Krebs-Henseleit solution (physiological salt solution), gassed with 95% O2 / 5% CO2.

Acetylcholine (ACh) as the contractile agonist.

J-104129.

Organ bath setup with isometric force transducers.

Procedure:

Isolate the rat trachea and mount tracheal rings in an organ bath containing Krebs-

Henseleit solution at 37°C.

Allow the tissue to equilibrate under a resting tension.

Construct a cumulative concentration-response curve to ACh to determine the baseline

contractile response.

Wash the tissue and incubate with a fixed concentration of J-104129 for a predetermined

period.
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Construct a second cumulative concentration-response curve to ACh in the presence of J-
104129.

The rightward shift in the concentration-response curve is used to calculate the KB value,

which represents the dissociation constant of the antagonist.

Signaling Pathway
J-104129 exerts its effect by blocking the signaling pathway initiated by the activation of the M3

muscarinic receptor. This G-protein coupled receptor (GPCR) primarily signals through the

Gq/G11 pathway.
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M3 muscarinic receptor signaling pathway and the inhibitory action of J-104129.
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Conclusion
J-104129 is a highly potent and selective M3 muscarinic receptor antagonist that emerged from

a well-designed drug discovery program. Its pharmacological profile, characterized by high M3

affinity and selectivity over M2 receptors, translates to in vivo efficacy in preclinical models of

bronchoconstriction. The development of a stereoselective synthesis ensures the production of

the active (R)-enantiomer. These attributes make J-104129 a significant compound in the study

of muscarinic receptor pharmacology and a potential therapeutic agent for respiratory

diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b15574322?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

